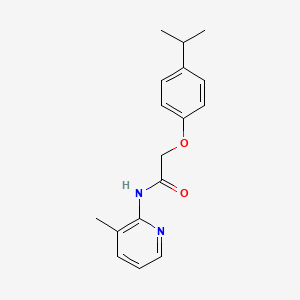
2-(4-isopropylphenoxy)-N-(3-methyl-2-pyridinyl)acetamide
説明
2-(4-isopropylphenoxy)-N-(3-methyl-2-pyridinyl)acetamide is a chemical compound also known as GW501516. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and is classified as a PPARδ modulator. It was first synthesized in the 1990s by GlaxoSmithKline (GSK) as a potential treatment for metabolic and cardiovascular diseases. However, its development was halted due to concerns over its potential carcinogenicity. Despite this setback, GW501516 has continued to be studied for its potential benefits in scientific research.
作用機序
GW501516 works by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in metabolism, inflammation, and energy homeostasis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in improved endurance and increased fat metabolism.
Biochemical and Physiological Effects:
GW501516 has been shown to have a number of biochemical and physiological effects. It has been found to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis. It has also been shown to increase glucose uptake and improve insulin sensitivity. In addition, it has been found to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
GW501516 has several advantages for use in lab experiments. It has been shown to be effective at low doses and has a relatively long half-life, which allows for less frequent dosing. It is also selective for PPARδ, which reduces the risk of off-target effects. However, there are also limitations to its use. Its potential carcinogenicity is a concern, and it has been banned by the World Anti-Doping Agency (WADA) due to its potential use as a performance-enhancing drug.
将来の方向性
There are several future directions for research on GW501516. One area of interest is its potential use in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Another area of research is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in developing safer and more effective PPARδ modulators that do not have the potential carcinogenicity of GW501516. Overall, GW501516 remains a promising compound for scientific research, despite its setbacks.
科学的研究の応用
GW501516 has been studied for its potential applications in scientific research. It has been shown to improve endurance and increase fat metabolism in animal models. It has also been found to have anti-inflammatory and neuroprotective effects. These properties make it a promising candidate for the treatment of a variety of diseases, including metabolic disorders, cardiovascular diseases, and neurodegenerative diseases.
特性
IUPAC Name |
N-(3-methylpyridin-2-yl)-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)14-6-8-15(9-7-14)21-11-16(20)19-17-13(3)5-4-10-18-17/h4-10,12H,11H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQZGYAIRYXJRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)COC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



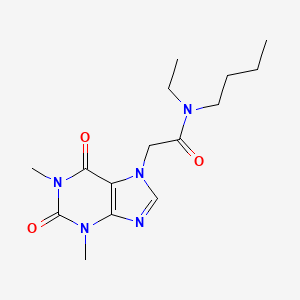
![5-[3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B3978208.png)
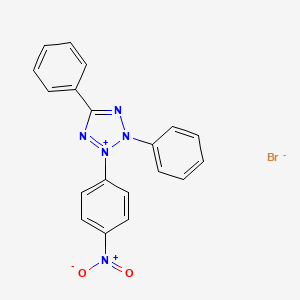


![N-{2-[4-(diphenylacetyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B3978220.png)
![3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3978238.png)
![1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium chloride](/img/structure/B3978242.png)
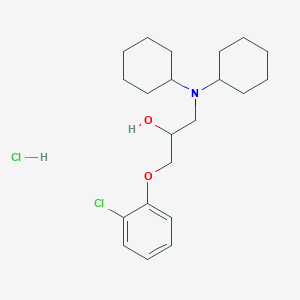
![4-{5-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3978252.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(2-methoxyphenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3978258.png)
![N-{2,5-dimethoxy-4-[(2-phenylbutanoyl)amino]phenyl}benzamide](/img/structure/B3978261.png)
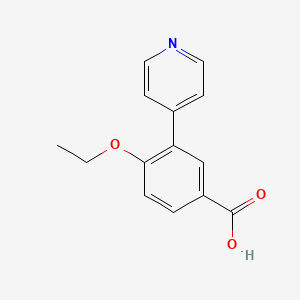
![5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3978275.png)